molecular formula C10H10N4O2 B13638335 Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13638335
M. Wt: 218.21 g/mol
InChI Key: LCVXEWSQERQEJI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with various functional groups replacing halogen atoms.

Scientific Research Applications

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(2-pyridinyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(4-pyrimidinyl)-1H-pyrazole-3-carboxylate: Similar structure but with the pyrimidine ring attached at a different position.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-pyrimidin-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-6-7(13-14-8)9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14)

InChI Key

LCVXEWSQERQEJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=NC=CC=N2

Origin of Product

United States

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